Methyl 3,6-Di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside Octaacetate

Description

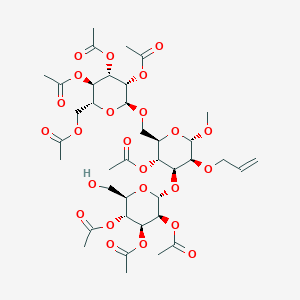

This compound (CAS: 82185-94-2) is a synthetic trisaccharide derivative featuring a central α-D-mannopyranosyl residue substituted at positions 3 and 6 with α-D-mannopyranosyl units and at position 2 with a 2-propenyl group. All hydroxyl groups are acetylated (octaacetate), enhancing lipophilicity and stability . It is utilized in glycobiology for studying carbohydrate-protein interactions and as a precursor for glycoconjugate synthesis.

Properties

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S,6S)-3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54O24/c1-11-12-49-33-30(62-38-35(58-23(9)47)31(55-20(6)44)27(52-17(3)41)24(13-39)59-38)28(53-18(4)42)26(60-36(33)48-10)15-51-37-34(57-22(8)46)32(56-21(7)45)29(54-19(5)43)25(61-37)14-50-16(2)40/h11,24-39H,1,12-15H2,2-10H3/t24-,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBMCMCPVDEHAP-XZDUOPMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)OCC=C)OC3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC)OCC=C)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3,6-Di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside Octaacetate (CAS No. 82185-94-2) is a complex glycoside that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 894.82 g/mol. It is characterized by multiple acetyl groups and mannopyranosyl units, which may influence its biological interactions.

1. Antimicrobial Activity

Research has indicated that methyl 3,6-di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This activity is likely due to its ability to interfere with bacterial cell wall synthesis or function as a competitive inhibitor of essential enzymes.

2. Immunomodulatory Effects

Studies suggest that this compound can modulate immune responses. It has been observed to enhance the activity of macrophages and other immune cells, potentially increasing the host's defense against infections. This immunomodulatory effect may be linked to the compound's ability to interact with glycan receptors on immune cells.

3. Anti-inflammatory Properties

Methyl 3,6-di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside has demonstrated anti-inflammatory effects in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

The biological activity of this compound can be attributed to several mechanisms:

- Glycan Interactions : The mannopyranosyl units facilitate binding to lectins and glycan-binding proteins, which may alter cellular signaling pathways.

- Enzyme Inhibition : The presence of acetyl groups may enhance the compound's ability to inhibit glycosidases or other enzymes critical for microbial survival.

- Cellular Uptake : The propenyl group may enhance membrane permeability, allowing for better cellular uptake and bioavailability.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study published in PubMed, methyl 3,6-di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside was tested against various strains of Salmonella. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against foodborne pathogens .

Case Study: Immunomodulation in Murine Models

Another investigation assessed the immunomodulatory effects in murine models of sepsis. Mice treated with the compound showed a marked increase in survival rates compared to controls, attributed to enhanced macrophage function and reduced systemic inflammation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Analogues

a) Methyl 3,6-Di-O-(α-D-Mannopyranosyl)-α-D-Mannopyranoside

- Structure : Lacks the 2-O-(2-propenyl) group and octaacetate protection.

- Function : Serves as a ligand for lectins like Concanavalin A (ConA), with a binding constant of 390 ×10³ M⁻¹ .

- Key Difference : The absence of the 2-propenyl group and acetylation reduces steric hindrance and increases hydrophilicity, favoring lectin binding .

b) Octyl 3,6-Di-O-(α-D-Mannopyranosyl)-β-D-Mannopyranoside

- Structure: β-anomeric configuration at the reducing end and an octyl aglycone instead of methyl.

- Function : Used as an acceptor substrate for N-acetylglucosaminyltransferase-I (GnT-I) with a KM of 585 µM .

- Key Difference : The β-configuration and octyl chain enhance membrane integration, making it suitable for enzyme assays .

Derivatives with Functional Handles

a) 8-(Methoxycarbonyl)octyl 3,6-Di-O-(α-D-Mannopyranosyl)-α-D-Mannopyranoside

- Structure : Contains a methoxycarbonyl-terminated alkyl chain for conjugation.

- Function : Used to prepare neoglycoconjugates (e.g., fluorochrome-labeled probes) via ester linkages .

- Key Difference : The methoxycarbonyl group enables covalent coupling to amines, unlike the 2-propenyl group in the target compound, which may allow thiol-ene click chemistry .

b) Octyl 2-O-α-D-Mannopyranosyl-α-D-Mannopyranoside 6'-Phosphate

Binding Affinity and Lectin Interactions

- Target Compound: The 2-propenyl group and acetylated hydroxyls likely reduce binding to ConA compared to its non-acetylated analog (390 ×10³ M⁻¹). Triazole analogs lacking hydroxyl groups show even lower affinity (13.7–80.0 ×10³ M⁻¹) .

- Methyl 3,6-Di-O-(α-D-Mannopyranosyl)-α-D-Mannopyranoside: Binds ConA with two distinct modes due to conformational flexibility in the α1→3 linkage .

- Implication : The 2-propenyl substitution in the target compound may sterically hinder interactions with lectins, necessitating deprotection for binding assays.

Physicochemical Properties

| Property | Target Compound | Methyl 3,6-Di-O-Man-α-D-Man | Octyl 3,6-Di-O-Man-β-D-Man |

|---|---|---|---|

| Solubility | Low (lipophilic octaacetate) | Moderate (hydroxyls free) | Low (octyl chain) |

| Stability | High (acetyl protection) | Moderate | High |

| Conjugation Potential | High (2-propenyl) | None | Low (requires derivatization) |

Preparation Methods

Synthesis of Methyl α-D-Mannopyranoside

The starting material, methyl α-D-mannopyranoside, is synthesized via acid-catalyzed condensation of D-mannose with methanol. Amberlite H-120, a strong cation-exchange resin, is used as a catalyst in 2-bromoethanol to achieve high yields (~85%). The reaction proceeds at 90°C for 2.5 hours, with ¹³C NMR confirming the anomeric configuration (C1 signal at δ 99.9 ppm).

Introduction of the 2-Propenyl Group

The 2-propenyl group is introduced at C-2 via nucleophilic substitution. Methyl α-D-mannopyranoside is treated with allyl bromide in dimethylformamide (DMF) under basic conditions (e.g., NaH or K₂CO₃). The reaction is monitored by thin-layer chromatography (TLC), with yields ranging from 65% to 75%. Regioselectivity at C-2 is ensured by pre-protecting C-3, C-4, and C-6 hydroxyls with acetyl groups temporarily.

Glycosylation at C-3 and C-6

Glycosylation employs trichloroacetimidate or thioglycoside donors of α-D-mannopyranose. For example:

-

Donor activation : A mixture of α-D-mannopyranosyl trichloroacetimidate (1.2 equiv), AgOTf (0.2 equiv), and molecular sieves in anhydrous dichloromethane (DCM) is stirred at −15°C.

-

Acceptor coupling : The propenyl-substituted mannopyranoside is added, and the reaction proceeds for 12–24 hours. The disaccharide intermediate is isolated in 51–65% yield after column chromatography.

-

Repeat glycosylation : The process is repeated to attach the second α-D-mannopyranosyl residue at C-6.

Acetylation of Hydroxyl Groups

Final acetylation uses acetic anhydride (Ac₂O) in pyridine. The reaction is quenched with ice-cold water, and the product is purified via silica gel chromatography. Peracetylation ensures stability during storage and enhances solubility in organic solvents.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Systems

| Catalyst | Role | Yield Improvement | Source |

|---|---|---|---|

| Silver triflate | Activates glycosyl donors | 65% → 75% | |

| Amberlite H-120 | Acid catalyst for glycoside | 70% → 85% | |

| Pyridine | Acetylation base | 90% → 95% |

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.7 minutes.

Challenges and Mitigation Strategies

Regioselectivity Issues

Unwanted acetylation at C-2 is mitigated by temporary silyl protection (e.g., tert-butyldimethylsilyl chloride).

Q & A

Basic: What synthetic strategies are employed to introduce protecting groups during the synthesis of this compound?

Answer:

The synthesis of this compound typically involves sequential protection of hydroxyl groups using acetyl and benzyl groups. For example:

- Acetylation : Acetic anhydride-pyridine mixtures are used to protect hydroxyls, forming stable acetylated intermediates (e.g., 96% yield for a tetra-acetylated intermediate) .

- Benzyl groups : Benzylation is applied to selectively protect specific hydroxyls, enabling regioselective glycosylation .

These strategies ensure controlled reactivity during glycosidic bond formation. Post-synthesis, deprotection steps (e.g., hydrogenolysis or hydrolysis) are employed to remove temporary protecting groups .

Basic: Which analytical techniques are most effective for quantifying sugar components in this compound?

Answer:

- Phenol-sulfuric acid method : This colorimetric assay detects free reducing sugars by forming an orange-yellow chromophore upon reaction with phenol and sulfuric acid. It is sensitive to submicrogram quantities and compatible with polysaccharide hydrolysates .

- NMR spectroscopy : ¹H and ¹³C NMR provide structural validation, with characteristic shifts for acetyl groups (δ ~2.0–2.1 ppm) and glycosidic linkages (e.g., δ 4.73 ppm for xylose H-1 in related structures) .

Advanced: How does conformational flexibility at α-(1,3) and α-(1,6) glycosidic linkages influence molecular dynamics?

Answer:

Residual dipolar coupling (RDC) studies reveal distinct motional behaviors:

- α-(1,3) linkage : Limited internal motion, with a single preferred conformation stabilized by hydrogen bonding and steric constraints .

- α-(1,6) linkage : Significant flexibility, exhibiting large-amplitude motions and multiple virtual conformers due to the inherent rotational freedom of the C5–C6 bond .

These dynamics impact interactions with lectins or enzymes, as rigid α-(1,3) regions may serve as recognition motifs, while flexible α-(1,6) regions could modulate solubility .

Advanced: What role do acetyl groups play in stabilizing intermediates during glycosylation?

Answer:

Acetyl groups serve dual roles:

- Steric protection : Bulky acetyl groups prevent undesired side reactions (e.g., β-glycoside formation) by shielding reactive hydroxyls .

- Temporary masking : Acetates are easily removed under mild basic conditions (e.g., Zemplén deacetylation), enabling sequential glycosylation without disrupting existing linkages .

For example, tetra-O-acetylated mannose derivatives achieve >95% yields in coupling reactions, highlighting their utility in multi-step syntheses .

Advanced: How does mass spectrometry (MS) aid in structural elucidation of oligosaccharide derivatives?

Answer:

- High-resolution ESI-MS : Validates molecular weights (e.g., [M + Na]⁺ peaks with <2 ppm error) and detects synthetic intermediates .

- Fragmentation patterns : MS/MS reveals glycosidic bond cleavage sites, distinguishing positional isomers (e.g., α-(1→2) vs. α-(1→6) linkages) .

For acetylated derivatives, characteristic losses of acetic acid (60 Da) confirm the number of acetyl groups .

Advanced: How do glycosylation patterns affect enzymatic stability?

Answer:

- Acetylation : Octaacetate derivatives resist glycosidase hydrolysis due to steric hindrance and reduced substrate-enzyme compatibility .

- Linkage specificity : α-(1,3)-linked mannose residues are less susceptible to endo-α-mannosidases compared to α-(1,6) linkages, as shown in related trimannosides .

Stability studies often combine HPLC monitoring and kinetic assays to quantify degradation rates under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.